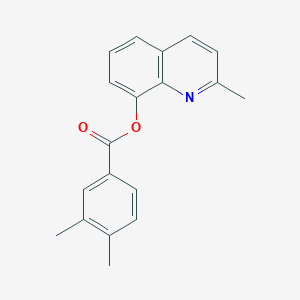

2-Methylquinolin-8-yl 3,4-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-8-yl) 3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12-7-9-16(11-13(12)2)19(21)22-17-6-4-5-15-10-8-14(3)20-18(15)17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRZSQMIQWRJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate

Mechanistic Pathways of Quinoline (B57606) Ring Formation within Esterification Contexts

The synthesis of the 2-methylquinoline (B7769805) portion of the molecule can be achieved through several classic named reactions. While the final esterification step to form 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856) is a separate transformation, the formation of the core 2-methylquinolin-8-ol precursor is fundamental. The context of esterification implies that the quinoline synthesis must yield the 8-hydroxy functional group, which is necessary for the subsequent ester bond formation.

Common synthetic routes to substituted quinolines include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgwordpress.comnumberanalytics.comwikipedia.org

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wordpress.comnumberanalytics.com A variation, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones. iipseries.org To produce the required precursor, 2-aminophenol (B121084) would be a logical starting material, which, upon reaction with crotonaldehyde (B89634) (for the 2-methyl group), would cyclize to form 2-methylquinolin-8-ol. The mechanism proceeds through the formation of an α,β-unsaturated aldehyde (acrolein from glycerol in the Skraup synthesis), followed by conjugate addition of the amine, acid-catalyzed cyclization, dehydration, and finally oxidation to the aromatic quinoline ring. iipseries.orgnumberanalytics.com

Combes Synthesis: This method involves the reaction of an arylamine with a β-diketone under acidic conditions. iipseries.orgwikipedia.org For the target scaffold, 2-aminophenol would react with a suitable β-diketone. The mechanism involves the initial formation of a Schiff base or enamine, followed by an acid-catalyzed intramolecular electrophilic ring closure, which is the rate-determining step, and subsequent dehydration to yield the quinoline. wikipedia.orgwikiwand.com

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone). wikipedia.orgorganic-chemistry.org To form 2-methylquinolin-8-ol, one could envision a reaction starting from 2-amino-3-hydroxybenzaldehyde (B7904644) and acetone. The mechanism can proceed via two pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol-type reaction. wikipedia.orgcdnsciencepub.com

The "esterification context" suggests that these quinoline synthesis methods are chosen to produce 2-methylquinolin-8-ol, which is then esterified with 3,4-dimethylbenzoyl chloride or 3,4-dimethylbenzoic acid (under activating conditions) to yield the final product. The synthesis of the quinoline ring itself does not typically occur within the esterification reaction but precedes it.

Table 1: Comparison of Quinoline Synthesis Mechanisms for 2-Methylquinolin-8-ol Precursor

| Synthesis Method | Key Reactants | General Mechanism | Notes |

|---|---|---|---|

| Doebner-von Miller | 2-Aminophenol + Crotonaldehyde | Conjugate addition, cyclization, dehydration, oxidation. iipseries.org | Directly provides the 2-methyl substituent. |

| Combes | 2-Aminophenol + Acetylacetone | Enamine formation, acid-catalyzed cyclization, dehydration. wikipedia.org | Yields a 2,4-dimethylquinolin-8-ol; requires a different dicarbonyl for the specific target. |

| Friedländer | 2-Amino-3-hydroxybenzaldehyde + Acetone | Aldol condensation and cyclization or Schiff base formation and cyclization. wikipedia.orgcdnsciencepub.com | Regiochemistry is well-defined by the starting materials. |

Ester Bond Formation and Cleavage Mechanisms in Benzoate (B1203000) Derivatives

The ester linkage in 2-Methylquinolin-8-yl 3,4-dimethylbenzoate is central to its chemistry, and its formation and cleavage follow well-established nucleophilic acyl substitution mechanisms.

Ester Bond Formation (Esterification): The formation of the ester bond typically occurs by reacting 2-methylquinolin-8-ol with an activated form of 3,4-dimethylbenzoic acid, such as 3,4-dimethylbenzoyl chloride, in the presence of a base. The mechanism involves the nucleophilic attack of the hydroxyl group of 2-methylquinolin-8-ol on the electrophilic carbonyl carbon of the acyl chloride.

Ester Bond Cleavage (Hydrolysis): Ester hydrolysis can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This is a reversible process. chemistrysteps.comlibretexts.org The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org A proton is transferred to the quinoline oxygen, making 2-methylquinolin-8-ol a good leaving group. The intermediate then collapses, reforming the carbonyl group and releasing the protonated alcohol and a carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (BAC2 Mechanism): This process, also known as saponification, is effectively irreversible. chemistrysteps.commasterorganicchemistry.com It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is typically the rate-determining step. The intermediate then collapses, expelling the 2-methylquinolin-8-olate anion as the leaving group. This is followed by a rapid, irreversible acid-base reaction where the highly basic quinolinolate anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and 2-methylquinolin-8-ol. libretexts.orgmasterorganicchemistry.com This final deprotonation step drives the reaction to completion.

Table 2: Mechanisms of Ester Hydrolysis

| Mechanism Type | Key Steps | Nature of Reaction |

|---|---|---|

| Acid-Catalyzed (AAC2) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Proton transfer. 5. Elimination of alcohol (2-methylquinolin-8-ol). libretexts.org | Reversible equilibrium. chemistrysteps.com |

| Base-Promoted (BAC2) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide (2-methylquinolin-8-olate). 4. Irreversible deprotonation of carboxylic acid. libretexts.orgmasterorganicchemistry.com | Irreversible. masterorganicchemistry.com |

Electrophilic and Nucleophilic Reactivity at the Quinoline Core

The quinoline ring system exhibits a dual reactivity profile. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring (carbocycle) is comparatively electron-rich and is the site for electrophilic substitution. iust.ac.irresearchgate.net

Electrophilic Substitution: Electrophilic attack occurs on the benzene ring, preferentially at positions C5 and C8. iust.ac.ir This is because the cationic intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. In the case of this compound, the C8 position is blocked by the ester group. Therefore, electrophilic substitution would be directed primarily to the C5 position.

Nucleophilic Substitution: Nucleophilic attack occurs on the electron-deficient pyridine ring, with a strong preference for the C2 and C4 positions. iust.ac.irquora.com Attack at these positions allows the negative charge of the intermediate to be stabilized by the adjacent electronegative nitrogen atom. Since the C2 position is already substituted with a methyl group, nucleophilic attack would likely be directed to the C4 position.

Influence of Specific Substituents (e.g., Methyl and Dimethyl Groups) on Reaction Pathways

The substituents on both the quinoline and benzoate rings play a significant role in modulating the reactivity of the molecule.

2-Methyl Group on Quinoline: The methyl group at the C2 position is an electron-donating group (EDG) through induction and hyperconjugation. This has two main effects:

It slightly activates the quinoline ring system towards electrophilic substitution on the carbocyclic ring.

The protons of the methyl group itself are acidic and can be deprotonated by a strong base to form a carbanion, which can then react with electrophiles (e.g., aldehydes). rsc.org

3,4-Dimethyl Groups on Benzoate: The two methyl groups on the benzoate ring are also electron-donating. Their presence increases the electron density on the benzene ring and slightly on the carbonyl oxygen of the ester. This increased electron density can influence the rate of hydrolysis. Electron-donating groups generally slow down the rate of base-catalyzed hydrolysis by making the carbonyl carbon slightly less electrophilic and by destabilizing the developing negative charge in the transition state. chemrxiv.orgresearchgate.net Conversely, they can slightly accelerate acid-catalyzed hydrolysis by stabilizing the positive charge on the protonated carbonyl intermediate.

8-Ester Group on Quinoline: The ester group itself is an electron-withdrawing group (EWG) via resonance. Its presence at the C8 position deactivates the carbocyclic ring towards further electrophilic substitution, reinforcing the directing effect towards the C5 position.

Advanced Spectroscopic Analysis Techniques for 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional (2D-NMR) techniques, such as COSY and HMBC, further reveal the connectivity between these atoms.

For 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856), the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the quinoline (B57606) and benzoate (B1203000) rings. The aromatic protons of the quinoline moiety would typically appear in the downfield region, influenced by the ring's electron-withdrawing nitrogen atom. The methyl group at the 2-position of the quinoline ring would present as a singlet. On the 3,4-dimethylbenzoate portion, two singlets would correspond to the two methyl groups, and the aromatic protons would show a characteristic splitting pattern.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. The carbonyl carbon of the ester group would be a prominent downfield signal. The various aromatic and methyl carbons would have distinct chemical shifts. 2D-NMR experiments would be crucial to definitively assign each proton and carbon signal and to confirm the ester linkage between the 8-position of the quinoline ring and the benzoate group.

Predicted ¹H NMR Data for 2-Methylquinolin-8-yl 3,4-dimethylbenzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline-CH₃ | 2.6 - 2.8 | Singlet |

| Quinoline aromatic-H | 7.2 - 8.5 | Multiplets |

| Benzoate aromatic-H | 7.5 - 8.0 | Multiplets |

| Benzoate-CH₃ (C3) | 2.3 - 2.5 | Singlet |

| Benzoate-CH₃ (C4) | 2.3 - 2.5 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Ester C=O | 165 - 170 |

| Quinoline aromatic-C | 120 - 150 |

| Benzoate aromatic-C | 125 - 145 |

| Quinoline-CH₃ | 20 - 25 |

| Benzoate-CH₃ | 15 - 20 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound, HRMS would be used to confirm its molecular formula, C₁₉H₁₇NO₂. The expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would also offer structural information, likely showing cleavage of the ester bond to yield fragments corresponding to the 2-methylquinolin-8-ol cation and the 3,4-dimethylbenzoyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The spectrum would also display C-O stretching vibrations associated with the ester linkage. Aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1250 - 1300 |

| Aromatic C=C | 1450 - 1600 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions within the quinoline and benzoate ring systems. The spectrum would likely show multiple absorption bands, and the position and intensity of these bands are influenced by the extent of conjugation in the molecule. The specific wavelengths of maximum absorbance (λmax) would be characteristic of the compound's chromophores. Studies on similar quinoline derivatives suggest that absorption maxima can be expected in the UV region. researchgate.netnih.govresearchgate.net

Advanced Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for the analysis of complex mixtures and for the confirmation of the identity of a compound. GC-MS would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide a mass spectrum of the compound, confirming its molecular weight and fragmentation pattern. LC-MS is a more versatile technique that can be used for non-volatile or thermally sensitive compounds. It would similarly provide information on the purity and identity of the target molecule.

Computational Chemistry and Theoretical Studies of 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856), DFT calculations can predict a range of fundamental properties that govern its behavior.

Electronic Properties: A key application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. acs.orgproquest.com The HOMO-LUMO gap for related quinoline derivatives has been calculated to be in the range of 4.3 to 4.5 eV, suggesting significant stability. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons. Such calculations on various quinoline derivatives have been instrumental in understanding their chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For 2-Methylquinolin-8-yl 3,4-dimethylbenzoate, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Illustrative DFT-Calculated Parameters for a Structurally Similar Quinoline Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Flexibility: The ester linkage in this compound allows for rotation around the C-O bond, leading to different spatial arrangements of the quinoline and benzoate (B1203000) rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. Studies on aromatic esters have shown that torsional barriers at the ester-aromatic carbon bond are sensitive to the bulkiness of the molecule and packing effects in condensed phases. aip.org

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other through various non-covalent forces. MD simulations can model these interactions, including van der Waals forces, dipole-dipole interactions, and potential π-stacking between the aromatic rings. For instance, simulations of quinoline in different solvents have been used to understand its extraction behavior by analyzing intermolecular interaction energies. researchgate.net

Solvation Effects: MD simulations can also be used to study the behavior of this compound in different solvents. By explicitly including solvent molecules in the simulation box, it is possible to analyze the solvation shell around the molecule and calculate properties such as the free energy of solvation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific biological activity data for this compound is not the focus here, the methodologies of QSAR are highly relevant for understanding how structural modifications would impact its properties.

Descriptor Calculation: The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) descriptors. For a class of quinoline derivatives, various 2D and 3D descriptors have been used to build predictive models for their activity against different biological targets. rsc.orgmdpi.com

Model Building and Validation: Once the descriptors are calculated for a set of molecules with known activity, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. aip.orgresearchgate.net The predictive power of the model is then rigorously assessed through internal and external validation techniques. researchgate.net For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to quinoline derivatives to understand their structure-activity relationships. aip.orgmdpi.com

Illustrative Descriptors Used in QSAR Models for Aromatic Compounds

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Balaban J index | Branching and shape of the molecule |

| Geometric | Molecular Surface Area | 3D size and shape |

| Electronic | Dipole Moment | Polarity and charge distribution |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. For various quinoline derivatives, a high correlation between theoretical and experimental NMR chemical shifts has been demonstrated, confirming the consistency of the computational results. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational bands. Such computational studies have been performed for a range of substituted quinolines. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions. This can provide insights into the photophysical properties of this compound. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry can be employed to investigate the mechanism of chemical reactions, including the formation of this compound. This typically involves the esterification of 2-methylquinolin-8-ol with 3,4-dimethylbenzoyl chloride or a related carboxylic acid.

Mechanism Elucidation: The Fischer esterification, a common method for forming esters, proceeds through a series of protonation, nucleophilic attack, and dehydration steps. DFT calculations can be used to map out the potential energy surface of this reaction, identifying the intermediates and transition states.

Transition State Theory: By locating the transition state structures and calculating their energies, it is possible to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in the transesterification of aryl esters with phenols, a three-centered transition state has been proposed based on computational analysis.

Catalyst Effects: Computational studies can also shed light on the role of catalysts in the esterification reaction. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energy and accelerates the reaction.

Investigation of Non-Covalent Interactions (e.g., Pi-Stacking)

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their aggregation in the solid state and in solution. For this compound, both intramolecular and intermolecular non-covalent interactions are of interest.

Intramolecular Interactions: The proximity of the 2-methylquinoline (B7769805) and 3,4-dimethylbenzoate moieties could allow for intramolecular π-stacking interactions if the conformation of the molecule permits the rings to be in close, parallel proximity. Computational studies can quantify the strength of such interactions.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to pack in a way that maximizes favorable intermolecular interactions. These can include π-stacking between the quinoline and/or benzoate rings of adjacent molecules. A Cambridge Structural Database search has shown that π-stacking is a common interaction for metal complexes of functionalized quinoline-based ligands. h-its.org Computational studies on substituted aromatic systems have shown that substituent effects in π-stacking can be understood in terms of direct, local interactions between the substituents and the adjacent aromatic ring.

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a role in stabilizing the crystal packing. These weak interactions can be identified and characterized using computational methods.

Structure Activity Relationship Sar Studies for 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate and Analogues

Impact of Methyl and Dimethyl Substituents on Molecular Interactions and Functional Performance

Substituents, such as methyl groups, can profoundly alter a molecule's properties through steric and electronic effects. The presence of a methyl group on the quinoline (B57606) ring, as in 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856), can introduce steric hindrance that may influence binding orientation or prevent unwanted metabolism. nih.gov Furthermore, a methyl group is electron-donating, which can alter the electron density of the quinoline ring system and affect its interactions. The position of the methyl group is crucial; for example, some research has shown that methyl substitution at the C-5 position of a quinoline ring results in more potent activity against cancer cells compared to substitution at the C-6 position. biointerfaceresearch.com

On the benzoate (B1203000) portion of the molecule, the 3,4-dimethyl substitution pattern impacts its lipophilicity and how it fits into a binding pocket. These methyl groups increase the non-polar character of the benzoate ring, which can enhance membrane permeability. The specific positioning of the two methyl groups provides a distinct steric profile that can lead to selective interactions with molecular targets. Small changes, such as the addition of a few methyl groups, can drastically impact the biological perception and activity of a molecule. rsc.org

The following table illustrates the general effects of methyl substituents on molecular properties relevant to SAR:

| Property | Effect of Methyl/Dimethyl Substitution | Potential Consequence |

| Lipophilicity | Increases | Enhanced membrane permeability, altered solubility |

| Steric Profile | Increases bulk and defines shape | Can promote or hinder binding to a target site |

| Electronic Effect | Weakly electron-donating | Modulates electron density of the aromatic ring |

| Metabolic Stability | Can block sites of metabolism | Increased half-life of the compound |

Influence of the Ester Linkage on Overall Molecular Behavior

Ester bonds can be hydrolyzed by esterase enzymes, which are widely distributed in the body, including in plasma, the liver, and kidneys. taylorandfrancis.comacs.org This susceptibility means that molecules like 2-Methylquinolin-8-yl 3,4-dimethylbenzoate can function as prodrugs, where the ester is cleaved in vivo to release the active quinoline alcohol and the benzoate carboxylic acid. acs.orgresearchgate.net The rate of this hydrolysis can be tuned by modifying the steric and electronic environment around the ester bond. nih.gov The ability to form and break these bonds is essential for the efficient storage, transport, and release of various substances in biological systems. fiveable.me

Correlation of Structural Modifications with Broad Functional Activity

Structural modifications to quinoline and benzoate ester analogues have been directly correlated with changes in their functional activities, such as enzyme inhibition and material performance.

In the context of enzyme inhibition, the substitution pattern is paramount. For instance, studies on quinoline derivatives as α2C-adrenoceptor antagonists revealed that a substituent in the 3-position of the quinoline ring was essential for activity. nih.gov Alterations to the substituents on the benzoate ring can also dramatically affect potency. The addition of electron-withdrawing groups to a benzoate ring can impact its hydrolytic stability, which is a key factor for prodrug design. nih.gov Research into novel benzoate derivatives has demonstrated that their structure confers significant nerve growth factor (NGF)-like activity, highlighting their potential in treating neurodegenerative diseases. google.com

The table below provides examples from the literature on how specific structural changes in quinoline and benzoate-related compounds affect their biological or chemical functions.

| Compound Class | Structural Modification | Observed Functional Change | Reference |

| 4-Aminoquinolines | Addition of a substituent at the 3-position of the quinoline ring. | Critical for antagonist potency against the α2C-adrenoceptor. | nih.gov |

| Quinolinyl Chalcones | Presence of dimethoxy or trimethoxy groups on the associated phenyl ring. | Showed good in vitro activities (IC50 < 5 µM) against P. falciparum. | nih.gov |

| Benzoate Esters | Lengthening of the alkyl chain in the ester group (methyl to n-butyl). | Increased rate of hydrolysis by rat plasma esterases. | nih.gov |

| Benzoate Derivatives | Synthesis of 2,3-dihydroxybenzoic acid tetradecyl ester. | Enhanced memory in aged mice, suggesting NGF-like activity. | google.com |

| Quinoline Derivatives | Introduction of a nitro group to the quinoline core. | Increased cytotoxicity against Caco-2 cell lines. | brieflands.com |

Applications in Advanced Materials Science for 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate

Optoelectronic Materials Development (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells)

The quinoline (B57606) core, a key component of 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856), is a well-known heterocyclic aromatic structure that has been extensively utilized in the development of optoelectronic materials. Quinoline derivatives are recognized for their electron-transporting capabilities and high thermal stability, which are critical properties for the longevity and efficiency of Organic Light-Emitting Diodes (OLEDs). The presence of the 2-methylquinoline (B7769805) moiety in the target compound could imbue it with similar electron-transport characteristics.

Furthermore, the 3,4-dimethylbenzoate group can influence the molecule's solubility and film-forming properties, which are crucial for the fabrication of thin-film devices like OLEDs and organic photovoltaic cells. The interplay between the electron-transporting quinoline and the modifying benzoate (B1203000) group could lead to a material with tunable electronic properties, potentially making it a valuable component in the emissive or charge-transport layers of these devices.

Development of Functional and Smart Materials

The development of functional and smart materials often relies on molecules that can respond to external stimuli such as light, heat, or an electric field. The quinoline ring system is known to be photoactive and can exhibit fluorescence, a property that is fundamental to many sensory and imaging applications. The specific substitution pattern of 2-Methylquinolin-8-yl 3,4-dimethylbenzoate could lead to unique photophysical properties, such as solvatochromism (color change in response to solvent polarity) or aggregation-induced emission.

These characteristics are highly desirable for the creation of chemical sensors, bio-imaging agents, and smart coatings that can report on their environment. The benzoate portion of the molecule could be further functionalized to introduce specific recognition sites, enhancing its selectivity as a sensor.

Building Blocks for Polymeric Systems and Nanomaterials

The structure of this compound lends itself to being a monomer or a functional building block for the synthesis of more complex polymeric systems and nanomaterials. The ester linkage in the benzoate group can be a site for polymerization, allowing for the incorporation of the quinoline moiety into a polymer backbone. This could result in polymers with tailored optical and electronic properties.

Such polymers could find applications as advanced coatings, membranes, or as the active component in various electronic devices. In the realm of nanomaterials, the compound could be used to functionalize the surface of nanoparticles, imparting them with specific properties such as fluorescence for imaging applications or enhanced stability.

Potential in Semiconductor Device Applications

The inherent electronic properties of the quinoline core suggest that this compound could have potential in semiconductor device applications. The aromatic nature of the molecule allows for the delocalization of π-electrons, which is a prerequisite for charge transport. By modifying the substituents on both the quinoline and benzoate rings, it may be possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This tunability is critical for designing organic field-effect transistors (OFETs) and other semiconductor devices. The 3,4-dimethylbenzoate group can also play a role in controlling the solid-state packing of the molecules, which significantly impacts charge mobility in the crystalline state. While experimental data is needed to confirm its semiconductor properties, the molecular structure is promising for further investigation in this area.

Catalytic Applications of 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate Derivatives

Role as Ligands in Transition Metal-Catalyzed Reactions

The quinoline (B57606) nucleus, particularly when substituted at the 8-position, is a well-established coordinating agent in transition metal chemistry. The nitrogen atom of the quinoline ring acts as a potent ligand, forming stable complexes with a variety of transition metals. This chelating ability is central to the catalytic activity of derivatives of 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856). These compounds can act as bidentate or monodentate ligands, depending on the reaction conditions and the metal center.

The presence of the 2-methyl group and the 3,4-dimethylbenzoate substituent at the 8-position of the quinoline ring can significantly influence the electronic and steric properties of the resulting metal complexes. This, in turn, allows for the fine-tuning of the catalyst's reactivity and selectivity in a range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and C-H functionalization. The 8-acyloxyquinaldine framework provides a robust scaffold for the design of novel ligands for asymmetric catalysis, where the chiral environment around the metal center is crucial for achieving high enantioselectivity.

Research into the coordination chemistry of 8-substituted quinolines has shown that these ligands can facilitate a variety of catalytic transformations. For instance, palladium complexes bearing 8-aminoquinoline-derived ligands have been successfully employed in directed C-H arylation reactions. mdpi.com Similarly, transition metal complexes with ligands containing main group elements, such as silicon in a bis(8-quinolyl)silyl ligand, have been explored for their catalytic prowess in reactions like hydroformylation and hydrogenation. nih.gov While direct catalytic applications of 2-Methylquinolin-8-yl 3,4-dimethylbenzoate are still an emerging area of study, the established reactivity of related quinoline derivatives provides a strong foundation for their potential in this domain.

Table 1: Examples of Transition Metal-Catalyzed Reactions Utilizing Quinoline-Based Ligands

| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Reference |

| Pd(OAc)₂ / 8-Aminoquinoline | C-H Arylation | Benzofuran-2-carboxamide | High | mdpi.com |

| Rh-In Complex / Benzo[h]quinoline | C-H Amidation | Benzo[h]quinoline | Good | nih.gov |

| Cp*Rh(cod) / InCl₃ | C-H Amidation | Arenes with pyridine (B92270)/pyrimidine | Good | nih.gov |

Exploration in Organocatalysis and Metal-Free Catalytic Systems

The quest for more sustainable and environmentally friendly catalytic systems has led to a surge in the exploration of organocatalysis and metal-free reactions. Derivatives of this compound possess functional groups that make them promising candidates for such applications. The quinoline nitrogen can act as a Lewis base, while the ester carbonyl group can participate in hydrogen bonding interactions, both of which are key features of many organocatalysts.

A notable area of relevance is the metal-free functionalization of C-H bonds. Facile methods for the functionalization of the C(sp³)–H bonds of 2-methylquinolines have been developed, avoiding the need for transition metals. nih.govresearchgate.netnih.govacs.orgacs.org These reactions often proceed via tandem cyclization strategies and offer a mild approach to the synthesis of functionalized quinoline derivatives. nih.govresearchgate.netnih.govacs.orgacs.org Such methodologies highlight the intrinsic reactivity of the 2-methylquinoline (B7769805) scaffold that can be harnessed in the design of metal-free catalytic cycles.

While the direct use of this compound as an organocatalyst is a developing field, the principles of organocatalysis suggest its potential. For instance, the quinoline moiety could be protonated to form a chiral Brønsted acid, or the ester group could be involved in activating substrates through non-covalent interactions. The modular nature of these derivatives allows for systematic structural modifications to optimize their catalytic activity and selectivity in a variety of organic transformations.

Table 2: Metal-Free Functionalization of 2-Methylquinoline Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield | Reference |

| C(sp³)–H Functionalization and Tandem Cyclization | 2-Methylquinolines, 2-Styrylanilines | Iodide catalysis | Functionalized Quinolines | Moderate to Good | nih.gov |

| C-8 Functionalization | Quinoline-N-oxide, Ynamides | Brønsted acid | 8-Functionalized Quinolines | Good | rsc.org |

Enzyme Mimicry and Catalytic Activity (e.g., Catecholase Activity)

Enzyme mimicry involves the design and synthesis of small molecules that replicate the function of natural enzymes. Derivatives of this compound, particularly when complexed with metal ions like copper, have shown promise in mimicking the activity of catecholase. Catecholase is a copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones.

Studies have demonstrated that copper complexes of various quinoline derivatives exhibit significant catecholase activity. researchgate.net The catalytic efficiency of these complexes is influenced by both the structure of the quinoline ligand and the nature of the counter-ion in the copper salt. researchgate.net For instance, complexes formed with copper(II) acetate (B1210297) tend to show higher catalytic activity compared to those with other copper salts. researchgate.net The electronic properties of the substituents on the quinoline ring also play a crucial role, with electron-donating groups generally enhancing the catalytic activity by increasing the electron density at the coordinating nitrogen atom. researchgate.net

The mechanism of catecholase mimicry by these copper-quinoline complexes is believed to involve the coordination of the catechol substrate to the copper center, followed by an intramolecular electron transfer to facilitate the oxidation. The resulting quinone is then released, and the catalyst is regenerated. The kinetics of these reactions can often be described by the Michaelis-Menten model, allowing for the determination of key catalytic parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km).

Table 3: Catecholase Activity of Copper(II) Complexes with Quinoline-Based Ligands

| Ligand | Copper Salt | Vmax (µmol L⁻¹ min⁻¹) | Km (mmol L⁻¹) | Catalytic Efficiency (Vmax/Km) | Reference |

| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | 10.5 | 0.85 | 12.35 | researchgate.net |

| 2-((E)-(2-hydroxyphenyl)diazenyl)-8-hydroxyquinoline | Cu(OAc)₂ | 8.7 | 1.12 | 7.77 | researchgate.net |

| 2-((E)-naphthalen-2-yldiazenyl)quinolin-8-ol | Cu(OAc)₂ | 5.4 | 1.35 | 4.00 | researchgate.net |

| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(OAc)₂ | 2.1 | 1.88 | 1.12 | researchgate.net |

Agrochemical Research Applications of 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate

Potential as Pesticidal Agents

Direct research on the pesticidal properties of 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856) is not available in the reviewed scientific literature. However, the quinoline (B57606) chemical structure is a core component of some known insecticides. For instance, the compound flometoquin (B1456449) is a novel insecticide with a phenoxy-quinoline structure. It demonstrates potent and rapid insecticidal action against various thrips species. This suggests that the quinoline moiety is a viable scaffold for the development of new insecticidal agents. The specific substitutions on the quinoline ring and the nature of the ester group would be critical in determining the insecticidal efficacy of derivatives such as 2-Methylquinolin-8-yl 3,4-dimethylbenzoate, though no specific data is currently available.

Investigation of Herbicidal Properties

There is no specific information available regarding the herbicidal properties of this compound. However, research into simpler, related quinoline derivatives has shown promise. Notably, 2-methylquinoline (B7769805), a precursor to the title compound, has demonstrated potent herbicidal activity, particularly against dicotyledonous plants. The herbicidal effects of quinoline derivatives are thought to be influenced by the substituents on the quinoline core. The addition of the 3,4-dimethylbenzoate group at the 8-position of 2-methylquinoline could potentially modulate this activity, but without experimental data, its specific herbicidal profile remains unknown.

Assessment of Fungicidal Efficacy

In the realm of fungicidal research, various derivatives of the quinoline scaffold have been synthesized and evaluated for their activity against plant pathogens. These studies indicate that the quinoline core can serve as a basis for the development of new antifungal agents. For example, certain 2-chloroquinoline (B121035) derivatives have been screened for their in-vitro ability to inhibit the growth of several fungal strains. The fungicidal potential of these compounds is often dependent on the specific functional groups attached to the quinoline ring system. While this suggests that this compound could theoretically possess fungicidal properties, no studies have been published to confirm or quantify such efficacy.

Due to the absence of specific research data for this compound in the searched literature, no data tables on its pesticidal, herbicidal, or fungicidal activity could be generated.

Future Research Directions and Emerging Trends for 2 Methylquinolin 8 Yl 3,4 Dimethylbenzoate

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comresearchgate.net However, these methods often require harsh conditions, hazardous reagents, and can be inefficient. tandfonline.comnih.gov Future research will focus on developing more sophisticated and efficient pathways to 2-Methylquinolin-8-yl 3,4-dimethylbenzoate (B1227856).

Modern synthetic strategies are moving towards metal-catalyzed reactions, which offer milder conditions and greater control. Catalysts based on earth-abundant metals like copper, nickel, and manganese are gaining traction as sustainable alternatives to precious metals like palladium. organic-chemistry.orgijstr.orgnumberanalytics.com For instance, a copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones presents a straightforward route to the quinoline core. ijstr.org Similarly, cobalt-catalyzed C-H bond activation provides an efficient method for constructing the quinoline skeleton from readily available precursors. mdpi.com

| Synthetic Strategy | Catalyst/Reagent Examples | Key Advantages |

| Metal-Catalyzed Annulation | Copper, Nickel, Cobalt, Manganese Complexes | High efficiency, Mild reaction conditions, Broad functional group tolerance. organic-chemistry.orgmdpi.com |

| Microwave-Assisted Synthesis | p-Toluenesulfonic acid (p-TSA), Ammonium acetate (B1210297) | Rapid reaction times, Reduced energy consumption, Often higher yields. researchgate.nettandfonline.com |

| Ultrasound-Assisted Synthesis | Various catalysts | Enhanced reaction rates, Improved yields, Environmentally friendly. ijpsjournal.comnih.gov |

| One-Pot/Multicomponent Reactions | Lewis acids, Organocatalysts | Step economy, Reduced waste, Simplified workup procedures. nih.govresearchgate.net |

Exploration of Undiscovered Functional Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.orgbrieflands.com While the specific bioactivity of 2-Methylquinolin-8-yl 3,4-dimethylbenzoate is not extensively documented, its structural motifs—a quinoline core and a substituted benzoate (B1203000) group—suggest significant potential.

Future research should involve systematic screening of this compound against a diverse range of biological targets. For example, many quinoline derivatives function as tyrosine kinase inhibitors in cancer therapy. nih.gov The 2-methyl and 3,4-dimethyl substitutions on this molecule could modulate its binding affinity and selectivity for specific kinase domains. Furthermore, 8-hydroxyquinoline (B1678124) derivatives are known for their antiviral and antibacterial activities, suggesting this compound could be a candidate for developing new anti-infective agents. nih.gov

Beyond medicine, quinoline derivatives are used as corrosion inhibitors, ligands in catalysis, and functional components in organic light-emitting diodes (OLEDs). nih.govmdpi.com The unique electronic properties conferred by the fused aromatic system of quinoline, combined with the ester functionality, make this compound a candidate for materials science applications. Its potential as a fluorescent sensor or a building block for novel polymers could be explored.

| Potential Application Area | Rationale and Research Focus |

| Medicinal Chemistry | Screening for anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govrsc.org Investigating structure-activity relationships (SAR) based on its specific substitution pattern. researchgate.net |

| Materials Science | Evaluating photophysical properties for use in OLEDs or as fluorescent probes. nih.gov Testing its efficacy as a corrosion inhibitor for metals. |

| Catalysis | Use as a ligand for transition metal catalysts in organic synthesis. mdpi.com The nitrogen atom and ester group can act as coordination sites. |

| Agrochemicals | Screening for potential herbicidal, fungicidal, or insecticidal properties, a known application area for heterocyclic compounds. mdpi.com |

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. ijprajournal.com For this compound, advanced computational modeling can accelerate the discovery of its functional applications and guide the design of more potent analogues.

Molecular docking studies can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors. nih.gov This allows for the rational selection of targets for in vitro screening, saving time and resources. For instance, docking simulations could be performed against key proteins involved in cancer pathways or microbial infections to assess its therapeutic potential. nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can help identify the key structural features responsible for a desired activity. researchgate.net By analyzing a series of related quinoline esters, researchers can build predictive models that correlate molecular descriptors with biological function. These models can then be used to virtually design new derivatives of this compound with enhanced potency and selectivity. Density Functional Theory (DFT) calculations can also be employed to understand its electronic structure and predict its suitability for materials applications. rsc.org

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce environmental impact. numberanalytics.com Future development of this compound must incorporate these principles from the outset.

This involves moving away from traditional synthetic methods that use hazardous solvents and reagents. tandfonline.comnih.gov Research should focus on utilizing greener solvents like water, ethanol, or ionic liquids. researchgate.nettandfonline.com The use of heterogeneous catalysts is particularly attractive, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. numberanalytics.com

Energy efficiency is another core principle. Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and energy consumption for quinoline synthesis compared to conventional heating methods. ijpsjournal.comnih.gov Furthermore, designing syntheses with high atom economy—maximizing the incorporation of reactant atoms into the final product—is crucial for minimizing waste. ijpsjournal.com Applying these principles to the entire synthetic route of this compound will be a key research direction.

Design of Next-Generation Functional Materials with Enhanced Performance

Building on its potential applications, this compound can serve as a scaffold for next-generation functional materials. Its intrinsic properties, such as fluorescence and electronic conductivity, can be fine-tuned through targeted molecular modifications.

In the field of optoelectronics, the quinoline core is a known chromophore. By strategically modifying the substituents on either the quinoline or the benzoate moiety, the compound's emission wavelength, quantum yield, and stability could be optimized for use in advanced OLED displays or solid-state lighting.

The ester linkage provides a convenient handle for polymerization. This could lead to the creation of novel polymers incorporating the quinoline unit directly into the main chain or as a pendant group. Such polymers might exhibit unique thermal, mechanical, or electronic properties, making them suitable for applications ranging from high-performance plastics to organic semiconductors. The development of quinoline-based sensors is another promising avenue, where the compound could be designed to exhibit a change in fluorescence upon binding to specific metal ions or analytes, enabling sensitive and selective detection. researchgate.net

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Variable Substituents : Synthesize derivatives with halogen (Cl, F), electron-donating (OCH), and bulky (t-Bu) groups at the benzoate 3,4-positions .

- Assay Selection : Test against targets like COX-2 or EGFR kinase. Include positive controls (e.g., celecoxib for COX-2) .

- Data Analysis : Use hierarchical clustering (Heatmapper) to group compounds by activity profiles and identify key substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.